3-(sec-Butyl)-2-methoxy-5-methylpyrazine

Description

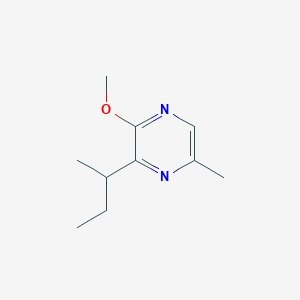

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butan-2-yl-2-methoxy-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-7(2)9-10(13-4)11-6-8(3)12-9/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZHXSRAUPOUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC(=CN=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575258 | |

| Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94344-70-4 | |

| Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 3 Sec Butyl 2 Methoxy 5 Methylpyrazine

General Principles of Pyrazine (B50134) Biosynthesis

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. mdpi.comwikipedia.org Their biosynthesis in nature, particularly in plants and microorganisms, follows several proposed routes that culminate in the formation of the core pyrazine structure, which is then further modified. researchgate.net

The fundamental structure of the pyrazine ring is thought to be formed through two primary hypothetical pathways. mdpi.com While the complete pathways are not yet fully elucidated, they provide a framework for understanding the initial steps of pyrazine creation. researchgate.net

One proposed pathway involves the condensation of two amino acids, which results in the formation of a cyclic dipeptide. mdpi.com This intermediate then undergoes further reactions to yield the pyrazine ring. A similar mechanism is observed in the biosynthesis of pyrazinones, which are structurally related to pyrazines and are formed from the condensation of two amino acids through a multidomain nonribosomal peptide synthetase (NRPS) assembly line. acs.org

A second proposed pathway begins with the amidation of a branched-chain amino acid. This amidated product subsequently condenses with an α,β-dicarbonyl compound, such as glyoxal (B1671930), to form the heterocyclic ring. mdpi.com Both pathways ultimately lead to a hydroxypyrazine intermediate, which is the direct precursor to the final methoxylated compound. mdpi.com

The structural diversity of alkylpyrazines arises from the specific amino acid precursors that are incorporated into their structure. It is widely accepted that branched-chain amino acids serve as the primary building blocks for the corresponding alkyl side chains on the pyrazine ring. mdpi.com

For the biosynthesis of 3-(sec-butyl)-2-methoxy-5-methylpyrazine, the amino acid isoleucine is the presumed precursor for the sec-butyl group. This follows the established pattern for other significant methoxypyrazines:

Leucine (B10760876) is the precursor for the isobutyl group in 2-methoxy-3-isobutylpyrazine (IBMP). researchgate.netmdpi.com

Valine is the precursor for the isopropyl group in 2-methoxy-3-isopropylpyrazine (IPMP). mdpi.com

Isotope labeling experiments have provided strong evidence for the role of amino acids. For instance, studies on IBMP confirmed that L-leucine, along with L-serine, are key precursors. researchgate.net Similarly, L-threonine has been identified as a precursor for pyrazines like 2,5-dimethylpyrazine (B89654). mdpi.com This direct link between specific amino acids and the resulting alkyl side chain is a fundamental principle in the biosynthesis of this class of compounds.

Enzymatic Mechanisms in Methoxypyrazine Formation

The final and most well-understood stage of methoxypyrazine biosynthesis is the methylation of a hydroxyl group, which transforms a non-volatile precursor into a highly volatile and aromatic compound. nih.govoup.com

The terminal step in the biosynthesis of this compound is the O-methylation of its non-volatile precursor, 3-(sec-butyl)-5-methyl-2-hydroxypyrazine. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). oup.com These enzymes facilitate the transfer of a methyl group from the donor molecule, SAM, to the hydroxyl group on the pyrazine ring. semanticscholar.org

The presence of the hydroxypyrazine precursors, such as 2-hydroxy-3-isobutylpyrazine (IBHP) and 2-hydroxy-3-isopropylpyrazine (IPHP), has been detected in unripe grapes. oup.com The activity of OMTs in plant tissues, like young grape shoots and berries, correlates closely with the levels of methoxypyrazine accumulation, indicating that this final methylation step is a critical control point in the biosynthetic pathway. oup.com

Research, primarily in grapevine (Vitis vinifera), has led to the identification and characterization of several genes that encode the OMTs responsible for methoxypyrazine formation. nih.govnih.gov These findings provide genetic evidence for the enzymatic activity observed in plant extracts.

Four key OMT genes have been isolated and studied in grapevine:

VvOMT1 and VvOMT2 : These were the first OMT genes cloned from Cabernet Sauvignon. The recombinant proteins were shown to be capable of methylating hydroxypyrazines to produce methoxypyrazines. mdpi.comnih.gov Functional assays demonstrated that VvOMT1 has a higher catalytic activity towards isobutyl hydroxypyrazine, while VvOMT2 is more active with isopropyl hydroxypyrazine. nih.gov

VvOMT3 and VvOMT4 : Identified through quantitative trait loci (QTL) analysis, these genes also encode SAM-dependent O-methyltransferases. nih.gov Functional characterization revealed that the VvOMT3 protein is highly specific and efficient in the methylation of 2-hydroxy-3-isobutylpyrazine. nih.govresearchgate.net Its differential expression in grape varieties with high and low MP concentrations suggests that VvOMT3 is a key gene controlling IBMP biosynthesis. nih.gov

While these studies focused on the precursors for IBMP and IPMP, it is highly probable that these or very similar OMT enzymes are responsible for the methylation of 3-(sec-butyl)-5-methyl-2-hydroxypyrazine to form the final titled compound.

Biosynthesis in Plant Systems

The biosynthesis of this compound occurs in a variety of plants, where it can act as an important aroma compound or semiochemical. researchgate.net The compound has been specifically reported in Panax ginseng. nih.gov However, the most extensive research on methoxypyrazine biosynthesis in plants has been conducted on wine grapes, where these compounds significantly impact the final quality and sensory characteristics of wine. researchgate.netmdpi.com

In grapevines, the accumulation of methoxypyrazines is a dynamic process influenced by viticultural practices and environmental conditions. The biosynthetic activity is highest in the early stages of fruit development and tends to decrease as the berries ripen. mdpi.com The levels of the hydroxypyrazine precursors and the expression of the OMT genes are key determinants of the final concentration of methoxypyrazines in mature grapes. mdpi.comoup.com This interplay between precursor availability and enzymatic activity highlights the complex regulation of the biosynthesis of these potent aroma compounds in plant systems.

Pathways in Vitis vinifera L. (Grape Berries)

The biosynthesis of 3-alkyl-2-methoxypyrazines (MPs) in grape berries, including 3-sec-butyl-2-methoxypyrazine (SBMP), is a subject of ongoing research, with several proposed pathways. While the complete sequence of reactions is not fully elucidated, key precursors and the final enzymatic step have been identified.

One of the leading hypotheses suggests that the biosynthesis of SBMP originates from the amino acids isoleucine and glycine. researchgate.net This is analogous to the proposed pathway for a related compound, 3-isobutyl-2-methoxypyrazine (IBMP), which is thought to be formed from leucine and glycine. researchgate.net The initial steps are believed to involve the condensation of these amino acid precursors to form a pyrazine ring structure.

The final and well-documented step in the biosynthesis of MPs in grapes is the O-methylation of a non-volatile hydroxypyrazine precursor. researchgate.netnih.gov In the case of SBMP, this precursor is 3-sec-butyl-2-hydroxypyrazine. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. nih.gov Research has identified specific Vitis vinifera O-methyltransferases (VvOMTs) that are crucial for this methylation step, converting the hydroxyl group to a methoxy (B1213986) group and thus forming the volatile and aromatic SBMP. nih.gov

Two primary hypothetical pathways for the formation of the initial pyrazine structure in grapes have been proposed:

Amino Acid Amidation Pathway : This pathway posits that an amino acid, such as isoleucine for SBMP, is first amidated. This amide then condenses with a dicarbonyl compound like glyoxal to form the 3-alkyl-2-hydroxypyrazine intermediate, which is subsequently methylated. nih.gov

Cyclic Dipeptide Pathway : An alternative hypothesis involves the initial condensation of two amino acids, for instance, isoleucine and glycine, to form a cyclic dipeptide (a diketopiperazine). hi.is This intermediate is then thought to undergo further transformations to yield the hydroxypyrazine precursor.

While both pathways are considered plausible, the exact intermediates and the enzymes catalyzing the initial condensation steps in Vitis vinifera are still under investigation.

Metabolic Interplay with Primary Metabolism (e.g., Photorespiration)

Recent research into the biosynthesis of the related compound IBMP has revealed a significant link between methoxypyrazine formation and primary plant metabolism, specifically photorespiration. semanticscholar.org Studies using stable isotope labeling have shown that L-leucine and L-serine are important precursors for IBMP. semanticscholar.orgnih.gov This finding suggests a metabolic interface where intermediates from the photorespiratory cycle can be diverted towards the synthesis of methoxypyrazine precursors.

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms and involves the light-dependent uptake of oxygen and release of carbon dioxide. The involvement of serine, a key component of the photorespiratory pathway, in IBMP biosynthesis points to a direct connection between these two processes. semanticscholar.org While this has been demonstrated for IBMP, it is plausible that a similar metabolic link exists for SBMP, given the structural and biosynthetic similarities between these compounds. This would imply that the availability of precursors for SBMP biosynthesis could be influenced by the rate of photorespiration in the grape berry, which is in turn affected by environmental conditions such as temperature and CO2 concentration.

Influence of Viticultural Practices on Biosynthetic Pathways

Viticultural practices that alter the microclimate of the grape bunches, particularly sunlight exposure and temperature, have a profound impact on the concentration of methoxypyrazines in the berries and resulting wines. nih.gov These practices directly influence the biosynthetic and degradative pathways of compounds like SBMP.

Increased exposure of grape clusters to sunlight is one of the most effective methods for reducing methoxypyrazine levels. nih.govresearchgate.net This effect is attributed to two main factors:

Reduced Accumulation : Sunlight exposure can decrease the rate of methoxypyrazine biosynthesis. researchgate.net This may be due to the downregulation of key biosynthetic genes or a reduction in the availability of precursors.

Increased Degradation : Higher temperatures and UV radiation associated with sun exposure can lead to the photodegradation of methoxypyrazines. nih.gov

The timing of leaf removal, a common viticultural practice to increase sun exposure, is critical. Studies have shown that reducing cluster light exposure before veraison (the onset of ripening) leads to higher concentrations of IBMP, while light exposure does not significantly increase the rate of its degradation after veraison. researchgate.net

Grape maturity at harvest is another crucial factor. Methoxypyrazine concentrations are typically highest in unripe grapes and decrease as the berry matures. nih.govnih.gov This decline is a result of both dilution due to berry growth and the active degradation of these compounds. nih.gov Therefore, harvesting at optimal ripeness is essential to manage the levels of SBMP and other methoxypyrazines in the final wine.

Cooler ripening conditions are generally associated with higher levels of methoxypyrazines. nih.gov This is likely due to a slower rate of degradation and potentially a more active biosynthetic pathway under these conditions.

| Viticultural Practice | Effect on Methoxypyrazine Levels | Underlying Mechanism |

| Increased Sunlight Exposure | Decrease | Reduced accumulation and increased degradation |

| Leaf Removal (pre-veraison) | Decrease | Reduces shading, leading to lower biosynthesis |

| Harvesting at Advanced Maturity | Decrease | Dilution and degradation during ripening |

| Cool Climate/Ripening Conditions | Increase | Slower degradation and potentially higher biosynthesis |

Biosynthesis in Microbial Systems

The production of methoxypyrazines is not limited to plants; various microorganisms are also capable of synthesizing these potent aroma compounds.

Production by Specific Bacterial Genera (e.g., Serratia, Cedecea, Pseudomonas, Paenibacillus, Bacillus, Mycobacterium)

Several bacterial genera have been identified as producers of alkyl-methoxypyrazines. Notably, research has shown that Cedecea davisae produces 3-sec-butyl-2-methoxypyrazine as its major alkyl-methoxypyrazine. researchgate.net This finding directly links a specific bacterium to the production of this compound.

Other related methoxypyrazines are produced by different bacteria:

Serratia : Strains of Serratia rubidaea, Serratia odorifera, and Serratia ficaria are known to produce 3-isopropyl-2-methoxy-5-methyl-pyrazine. researchgate.net

Pseudomonas : While not directly linked to 3-sec-butyl-2-methoxy-5-methylpyrazine, Pseudomonas perolens is known to produce 3-isopropyl-2-methoxypyrazine, which contributes to a potato-like aroma.

Bacillus : Various Bacillus species, including Bacillus subtilis, are capable of producing a range of alkylpyrazines, such as 2,5-dimethylpyrazine and tetramethylpyrazine. researchgate.net The specific production of SBMP by this genus is not as well-documented.

Paenibacillus : This genus is known to be involved in the production of various biochemicals, though its role in SBMP synthesis is not explicitly detailed in the reviewed literature. epa.gov

Mycobacterium : A strain of Mycobacterium has been identified that can degrade 2,3-diethyl-5-methylpyrazine, indicating metabolic activity related to pyrazine compounds. d-nb.info

| Bacterial Genus | Associated Pyrazine Production |

| Cedecea | Produces 3-sec-butyl-2-methoxypyrazine as a major product. researchgate.net |

| Serratia | Produces 3-isopropyl-2-methoxy-5-methyl-pyrazine. researchgate.net |

| Pseudomonas | Produces 3-isopropyl-2-methoxypyrazine. |

| Bacillus | Produces various alkylpyrazines like 2,5-dimethylpyrazine. researchgate.net |

| Paenibacillus | Involved in the synthesis of various biochemicals. epa.gov |

| Mycobacterium | Capable of degrading related pyrazine compounds. d-nb.info |

Proposed Microbial Biosynthetic Pathways and Precursors

The microbial biosynthesis of pyrazines is thought to proceed through pathways that are analogous in some respects to those in plants, often involving amino acid precursors. For instance, in Bacillus subtilis, the biosynthesis of tetramethylpyrazine is believed to start from acetoin. researchgate.net

A key mechanism in microbial pyrazine formation involves diketopiperazines, which are cyclic dipeptides. These can be formed by enzymes called cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates. nih.govnih.gov It is hypothesized that the condensation of two amino acids, such as isoleucine and glycine, could form a diketopiperazine intermediate. This intermediate could then be further modified through enzymatic reactions to produce the final pyrazine structure. However, the specific enzymes and complete pathways for the synthesis of 3-sec-butyl-2-methoxy-5-methylpyrazine in the aforementioned bacterial genera have not been fully elucidated.

Biotransformation of Pyrazine Intermediates

Microorganisms possess the metabolic machinery to not only synthesize but also transform pyrazine compounds. researchgate.net This biotransformation capability can lead to the production of novel pyrazines from existing precursors or intermediates. Bacteria have been shown to utilize pyrazines as sources of carbon and nitrogen, indicating that they have enzymatic pathways for pyrazine metabolism.

The biotransformation of pyrazine intermediates is a key area of interest for the biotechnological production of flavor and aroma compounds. It is plausible that some bacteria may not synthesize the entire 3-sec-butyl-2-methoxy-5-methylpyrazine molecule from simple precursors but instead transform a related pyrazine intermediate into the final product. This could involve hydroxylation, methylation, or other enzymatic modifications of a pyrazine backbone. However, specific examples of biotransformation pathways leading directly to 3-sec-butyl-2-methoxy-5-methylpyrazine are not yet well-defined in the scientific literature.

Post-Biosynthetic Metabolism and Degradation

The transformation and breakdown of this compound after its initial formation are crucial in determining its concentration and sensory impact in various environments. These processes can be broadly categorized into intrinsic metabolic activities within biological matrices and specific enzymatic degradation.

Within biological systems, such as plants and microorganisms, this compound is expected to undergo metabolic transformations similar to other methoxypyrazines. A key proposed mechanism is the demethylation of the methoxy group. nih.gov This process would convert the methoxypyrazine into its corresponding hydroxypyrazine, 3-(sec-butyl)-2-hydroxy-5-methylpyrazine. This conversion is significant as it alters the volatility and sensory properties of the compound.

In humans and animals, it is generally understood that pyrazines are metabolized through hydroxylation, followed by conjugation with glucuronides or glutathione, and then excreted. nih.govresearchgate.net The pyrazine ring itself is typically not cleaved during this process. nih.govresearchgate.net For other alkylmethoxypyrazines, studies have shown that the alkyl side chain can be oxidized by cytochrome P-450 enzymes to form primary alcohols, which are then further oxidized to carboxylic acids. nih.gov While not directly studied for this compound, it is plausible that it undergoes similar oxidative metabolism on its sec-butyl group.

Some bacteria have demonstrated the ability to utilize certain substituted pyrazines as their sole source of carbon and energy, indicating that complete degradation, including ring cleavage, is possible in specific microbial environments. nih.govresearchgate.net However, the specific pathways and enzymes involved in the complete biodegradation of the pyrazine ring are not yet fully understood. nih.govresearchgate.net

The enzymatic degradation of methoxypyrazines is a critical area of research, with implications for controlling their levels in food and beverages. The primary enzymatic reaction believed to be involved in the degradation of this compound is O-demethylation. nih.gov This reaction is catalyzed by various enzymes, most notably cytochrome P450 monooxygenases. frontiersin.orgnih.gov

Cytochrome P450 enzymes are a large family of proteins that play a crucial role in the metabolism of a wide range of compounds. nih.govmdpi.com In plants, these enzymes are involved in the detoxification of xenobiotics and the metabolism of secondary metabolites. mdpi.com Studies on other methoxypyrazines have suggested that cytochrome P450 enzymes are responsible for the O-demethylation that initiates their degradation. nih.gov This process involves the removal of the methyl group from the methoxy moiety, leading to the formation of a less odorous hydroxypyrazine and formaldehyde. frontiersin.orgmdpi.com

While direct evidence for the specific cytochrome P450 isozymes that act on this compound is not available, research on other pyrazines and xenobiotics provides a model for this metabolic step. The table below lists enzymes known to be involved in the metabolism of other methoxypyrazines, which may potentially act on this compound.

Table 1: Enzymes Involved in the Metabolism of Structurally Similar Methoxypyrazines

| Enzyme Family | Specific Enzyme (example) | Substrate (example) | Metabolic Action | Reference |

| O-methyltransferases | Vitis vinifera O-methyltransferases (VvOMTs) | 3-Alkyl-2-hydroxypyrazines | O-methylation (Biosynthesis) | nih.gov |

| Cytochrome P450 | CYP2D6 | Ibogaine, Emetine | O-demethylation | frontiersin.org |

| Cytochrome P450 | Plant P450s | Atrazine (B1667683) | Modification and Detoxification | nih.gov |

Disclaimer: The enzymes listed in this table have been shown to metabolize other methoxypyrazines or similar compounds. Their activity on this compound has not been empirically demonstrated and is presented here as a theoretical possibility based on structural analogy.

Synthetic Methodologies for 3 Sec Butyl 2 Methoxy 5 Methylpyrazine and Analogues

Historical and Classical Synthetic Approaches for Pyrazine (B50134) Derivatives

The foundational methods for constructing the pyrazine ring were developed in the late 19th and early 20th centuries. These classical approaches typically involve the condensation of α-dicarbonyl compounds with α-amino ketones or related precursors.

Condensation Reactions in Pyrazine Ring Formation

Several classical named reactions have been instrumental in the synthesis of pyrazine derivatives. The Staedel–Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine. nbu.ac.innih.gov

A significant variation is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-amino ketone. drugfuture.comwikipedia.org However, the key difference lies in the initial preparation of the α-amino ketone, which is typically formed through the reduction of an α-oximino ketone. drugfuture.comwikipedia.org This method avoids the use of lachrymatory α-halo ketones like 2-chloroacetophenone. nbu.ac.in The general scheme for the Gutknecht synthesis involves the cyclization of two equivalents of an α-amino ketone to form a dihydropyrazine, which is then dehydrogenated to the final pyrazine product using oxidizing agents such as mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen. drugfuture.com

The Gastaldi synthesis (1921) provides another route to pyrazine derivatives, particularly hydroxypyrazines. rsc.org This method has been utilized for the preparation of various hydroxypyrazine derivatives. rsc.org

A more direct and widely used classical method for preparing hydroxypyrazines is the Reuben G. Jones synthesis (1949). This involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base, typically sodium hydroxide, at low temperatures. beilstein-journals.orgnih.gov This method has been a mainstay for accessing 2-hydroxypyrazines, although it can present challenges with regioselectivity when using asymmetrical dicarbonyls. beilstein-journals.orgnih.gov

The following table provides a summary of these classical condensation reactions.

| Synthesis Name | Year | Key Reactants | Key Intermediate | Typical Oxidant/Conditions |

| Staedel–Rugheimer | 1876 | α-haloketone, ammonia | α-amino ketone | Oxidation |

| Gutknecht | 1879 | α-oximino ketone | α-amino ketone | HgO, CuSO₄, air |

| Gastaldi | 1921 | Not specified | Not specified | Not specified |

| Reuben G. Jones | 1949 | 1,2-dicarbonyl, α-aminoamide | Dihydropyrazine | Base-promoted condensation |

Methylation Strategies for Methoxypyrazines

The conversion of hydroxypyrazines to their corresponding methoxy (B1213986) derivatives is a critical step in the synthesis of many flavor-active compounds, including 3-(sec-butyl)-2-methoxy-5-methylpyrazine. A common laboratory method for this transformation is the use of diazomethane (B1218177) (CH₂N₂). chemicalbook.com For instance, 2-methoxy-3-sec-butylpyrazine can be prepared by the condensation of isoleucine amide with glyoxal (B1671930) to form the intermediate 2-hydroxy-3-sec-butylpyrazine, which is then methylated with diazomethane. chemicalbook.com

However, due to the hazardous nature of diazomethane, other methylating agents are often preferred. A variety of reagents can be employed for the O-methylation of hydroxyl-containing compounds, such as methyl iodide, dimethyl sulfate, and dimethyl carbonate. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, making it a more potent nucleophile.

Stereoselective Synthesis of Chiral Methoxypyrazines

The sec-butyl group in this compound contains a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of this side chain can significantly influence the sensory properties of the molecule. Therefore, methods for controlling the enantiomeric outcome of the synthesis are of great interest.

Approaches for Enantiomeric Control in Synthesis

A key strategy for achieving enantiomeric control in the synthesis of chiral pyrazines is to start from a chiral precursor. The use of naturally occurring chiral amino acids is a common and effective approach. For the synthesis of this compound, L-isoleucine, which possesses the desired (2S,3S)-stereochemistry that corresponds to the sec-butyl group, is an ideal starting material. chemicalbook.comdur.ac.uk

The synthesis of 2-methoxy-3-sec-butylpyrazine has been described starting from L-isoleucine amide, which is condensed with glyoxal. chemicalbook.com This reaction forms the chiral 2-hydroxy-3-sec-butylpyrazine intermediate, with the stereochemistry of the sec-butyl group retained from the starting L-isoleucine. Subsequent methylation of the hydroxyl group affords the final chiral methoxypyrazine. chemicalbook.com While this approach establishes the chirality from the outset, the specific conditions of the condensation and methylation steps are crucial to avoid racemization.

Modern asymmetric synthesis techniques, such as the use of chiral catalysts, can also be employed to introduce chirality during the synthetic sequence. For example, asymmetric hydrogenation of a suitably functionalized pyrazine precursor could establish the chiral center on the side chain. rsc.org

Modern Synthetic Strategies

Contemporary approaches to pyrazine synthesis often focus on improving efficiency, safety, and sustainability, with biocatalysis emerging as a powerful tool.

Biocatalytic Synthesis of Pyrazine Derivatives

Biocatalysis offers several advantages for the synthesis of pyrazines, including high selectivity, mild reaction conditions, and the use of renewable resources. elsevierpure.com Enzymes such as transaminases and O-methyltransferases have been successfully employed in the synthesis of pyrazine analogues.

Amine transaminases (ATAs) can be used to generate α-amino ketones from α-diketones in a regioselective manner. nih.gov These enzymatically produced α-amino ketones can then undergo spontaneous dimerization to form pyrazines. nih.gov This chemo-enzymatic approach allows for the synthesis of symmetrically substituted pyrazines under mild, aqueous conditions. nih.gov

The final and crucial step in the biosynthesis of many methoxypyrazines is the O-methylation of a hydroxypyrazine precursor. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov In wine grapes, for example, specific OMTs have been identified that catalyze the methylation of 2-hydroxy-3-isobutylpyrazine (IBHP) and 2-hydroxy-3-isopropylpyrazine (IPHP) to their corresponding methoxy derivatives. nih.gov The activity of these enzymes is closely linked to the accumulation of methoxypyrazines in the grapes. nih.gov This enzymatic methylation represents a green and highly specific alternative to chemical methylation methods.

Recent research has also explored the use of whole-cell biocatalysts for pyrazine synthesis. For instance, a novel biocatalytic method using L-threonine dehydrogenase from Cupriavidus necator has been developed to produce aminoacetone in situ from L-threonine. nih.gov The aminoacetone then dimerizes and can react with various electrophiles to form a diverse range of asymmetrically substituted pyrazines with yields of up to 96%. nih.gov This approach integrates biocatalysis with green chemistry principles to provide a sustainable route for the industrial production of complex pyrazines. nih.gov

The following table summarizes some examples of modern synthetic approaches.

| Approach | Key Enzyme/Catalyst | Precursors | Product Type | Reported Yields |

| Chemo-enzymatic | Amine Transaminase (ATA) | α-diketone, amine donor | Symmetrical pyrazines | Not specified |

| Biosynthesis | O-Methyltransferase (OMT) | Hydroxypyrazine, SAM | Methoxypyrazine | Not specified |

| Whole-cell biocatalysis | L-threonine dehydrogenase | L-threonine, electrophiles | Asymmetrical pyrazines | Up to 96% |

Continuous-Flow Systems in Pyrazinamide (B1679903) Derivative Synthesis

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.com In the context of pyrazine compounds, these systems have been successfully developed for the synthesis of pyrazinamide and its derivatives, which share a core structure with many flavor-active pyrazines. These methodologies highlight a modern approach applicable to the synthesis of a wide array of pyrazine-based molecules.

One prominent continuous-flow method involves the enzymatic synthesis of pyrazinamide derivatives from pyrazine esters and various amines. researchgate.netnih.gov Researchers have utilized immobilized lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, as a biocatalyst. researchgate.netnih.govresearchgate.net In a typical setup, streams of a pyrazine ester and an amine dissolved in a suitable solvent are pumped through a reactor column packed with the immobilized enzyme. nih.gov This strategy was found to be highly efficient, with significant yield achieved in a much shorter time compared to batch reactions. For instance, a reaction time of just 20 minutes at 45°C in a continuous-flow microreactor was sufficient to produce a high yield of the desired pyrazinamide derivative, whereas a comparable batch process required 17 hours. nih.gov The use of greener solvents like tert-amyl alcohol further enhances the environmental credentials of this method. researchgate.netnih.gov

A variety of substrates, including aliphatic amines and benzylamines, can be used, demonstrating the versatility of the system for creating a library of 23 different pyrazinamide derivatives. researchgate.net

Table 1: Comparison of Continuous-Flow vs. Batch Synthesis of a Pyrazinamide Derivative

| Parameter | Continuous-Flow System | Shaker Reactor (Batch) |

|---|---|---|

| Reaction Time | 20 minutes | 17 hours |

| Temperature | 45 °C | 45 °C |

| Catalyst | Lipozyme® TL IM | Lipozyme® TL IM |

| Solvent | tert-amyl alcohol | tert-amyl alcohol |

| Efficiency | High Space-Time Yield | Low Space-Time Yield |

Data sourced from research on pyrazinamide derivative synthesis. nih.gov

Another innovative approach integrates the catalytic flow hydration of a pyrazinecarbonitrile (B1219330) into a seamless synthesis and crystallization process. rsc.org In this system, a packed bed column of manganese dioxide (MnO₂) catalyzes the hydration of the nitrile group to form pyrazinamide. rsc.orgresearchgate.net The output from this flow reactor is directly connected to a tubular crystallizer, allowing for a continuous transition from synthesis to purification and solid-form control. rsc.org

Synthesis of Structural Analogues and Isomers for Research Purposes

The synthesis of structural analogues and isomers of pyrazines is fundamental for various research applications, including structure-activity relationship (SAR) studies, metabolic investigations, and the development of analytical standards. rsc.orgresearchgate.net Creating a diverse set of related molecules allows researchers to probe the specific structural features responsible for a compound's biological activity or sensory properties.

For SAR studies, researchers systematically modify a parent structure to observe the effect on its biological efficacy. For example, in the development of anti-tubercular agents, a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were synthesized with various substituents on the phenyl ring. rsc.org Modifications included adding electron-donating groups (-OMe), alkyl groups (t-butyl), and halogens (Cl, Br) at different positions (ortho, meta, para) to determine which substitutions enhanced the anti-mycobacterial activity. rsc.org This systematic approach led to the identification of compounds with significantly higher potency. rsc.org

The synthesis of labeled analogues, particularly deuterated ones, is crucial for quantitative analysis and metabolic studies. researchgate.net Efficient synthetic routes for deuterated versions of 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine have been developed. researchgate.net These methods typically involve the condensation of glyoxal with an appropriate α-amino acid amide, followed by methylation. researchgate.net The resulting labeled pyrazines serve as indispensable internal standards in mass spectrometry-based quantification, allowing for precise measurement of their non-labeled counterparts in complex matrices like food or biological samples. researchgate.net

Furthermore, the synthesis of positional isomers and analogues with different functional groups is explored to understand their chemical and biological profiles. One strategy involves the condensation of 1,2-aminoalcohols with Boc-protected amino acids, followed by cyclization, aromatization, and introduction of the methoxy group to create asymmetrically substituted methoxypyrazines. researchgate.net Similarly, chloro-substituted pyrazine analogues have been prepared to investigate their functional selectivity at different receptor subtypes, demonstrating how subtle structural changes can lead to significant differences in biological function. rsc.org

Table 2: Examples of Synthesized Pyrazine Analogues and Their Research Purpose

| Analogue Type | Synthetic Approach | Research Purpose |

|---|---|---|

| Substituted Benzamides | Coupling of pyrazine-2-carbonyl chloride with various substituted amines. rsc.org | Structure-Activity Relationship (SAR) studies for anti-tubercular drugs. rsc.org |

| Deuterated Alkylpyrazines | Condensation of glyoxal with a deuterated α-amino acid amide, followed by methylation. researchgate.net | Internal standards for quantitative mass spectrometry analysis. researchgate.net |

| Chloropyrazine Derivatives | Chloro-substitution on the pyrazine ring of an azabicyclic pyrazine. rsc.org | Investigating functional selectivity at muscarinic receptor subtypes. rsc.org |

| Asymmetric Methoxypyrazines | Condensation of 1,2-aminoalcohols with protected amino acids. researchgate.net | Creating novel structures for chemical and biological screening. researchgate.net |

Advanced Analytical Methodologies for 3 Sec Butyl 2 Methoxy 5 Methylpyrazine

Chromatographic Separation Techniques

Gas chromatography (GC) is the foremost analytical method for determining methoxypyrazines, including SBMP, due to their volatility. bio-conferences.org High-performance liquid chromatography (HPLC) also serves as a viable, albeit less common, alternative. nih.gov

High-Resolution Gas Chromatography

High-resolution gas chromatography, primarily achieved through the use of capillary columns, is fundamental to the analysis of trace volatile compounds like SBMP. researchgate.net Capillary columns, characterized by their small internal diameter and long length, provide a significantly higher number of theoretical plates compared to packed columns, resulting in superior separation efficiency and peak resolution. This high resolving power is critical for separating target analytes from the hundreds of other volatile compounds present in complex samples such as wine. researchgate.net

Most modern GC methods for methoxypyrazine analysis, including those coupled with mass spectrometry or NPD, employ capillary columns. bio-conferences.orgopenagrar.de Typical columns are made of fused silica (B1680970) with stationary phases of varying polarity, such as poly(5%-diphenyl-95%-dimethylsiloxane) or polyethylene (B3416737) glycol, to achieve the desired separation. bio-conferences.org The use of two capillary columns of differing polarity can further enhance the reliability of identification. openagrar.de

Chiral Gas Chromatography for Enantiomeric Resolution

3-(sec-Butyl)-2-methoxy-5-methylpyrazine possesses a chiral center at the secondary butyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiral gas chromatography is a specialized technique used to separate these enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, causing them to elute from the column at different times. gcms.czkhanacademy.org

A study specifically investigating the enantiomeric distribution of SBMP utilized different chiral stationary phases to resolve its (R)- and (S)-enantiomers. nih.gov The elution order of the enantiomers was found to be dependent on the specific CSP used, providing a robust method for confirmation. For example, the elution order was reversed on a heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin phase compared to an octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin phase. nih.gov This research determined that in various vegetables and other natural sources, only the (S)-SBMP enantiomer was detected. nih.gov

Table 2: Chiral Stationary Phases for SBMP Enantiomeric Resolution

| Chiral Stationary Phase (CSP) | Elution Order | Application Note |

|---|---|---|

| Heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | (R)-SBMP before (S)-SBMP | Provides reversed elution order, useful for confirmation. |

| Octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin | (S)-SBMP before (R)-SBMP | Used for primary enantiomeric differentiation. |

Data sourced from a study on the enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine. nih.gov

Multi-Dimensional Gas Chromatography

Multi-dimensional gas chromatography (MDGC) techniques, such as heart-cut MDGC (H/C MDGC) and comprehensive two-dimensional GC (GC×GC), provide exceptionally high separation power for analyzing trace compounds in highly complex matrices. nih.govchromatographyonline.com These methods use two columns, typically with different stationary phases, to achieve a more refined separation than is possible with a single column. chromatographyonline.com

In H/C MDGC, specific portions (heart-cuts) of the eluent from the first column containing analytes of interest are selectively transferred to a second column for further separation. nih.gov GC×GC involves the continuous transfer of small fractions of eluent from the first dimension ((1)D) column to the second dimension ((2)D) column, creating a highly detailed two-dimensional chromatogram. nih.govresearchgate.net

Both techniques have been applied to the analysis of SBMP. nih.gov H/C MDGC coupled with mass spectrometry (MS) was sufficient for analysis at the parts-per-billion level. nih.gov For more sensitive parts-per-trillion level analysis, H/C MDGC-MS/MS or GC×GC with time-of-flight mass spectrometry (GC×GC-TOFMS) was necessary. nih.gov These advanced methods are crucial for detecting the sub-aroma threshold concentrations of SBMP in matrices like wine. mdpi.com

High-Performance Liquid Chromatography (HPLC)

While gas chromatography is the predominant method for volatile pyrazines, high-performance liquid chromatography (HPLC) is also a viable analytical technique. nih.govacs.org HPLC separates compounds based on their interactions with a stationary phase packed into a column and a liquid mobile phase. For methoxypyrazines, analysis can be performed on mixed-mode stationary phase columns. sielc.com

An analytical method using a Primesep 100 mixed-mode column with an isocratic mobile phase of water, acetonitrile, and a sulfuric acid buffer has been described for 2-methoxypyrazine, with detection at 200 nm using a UV detector. sielc.com Although less common for SBMP, HPLC methods have been developed for other methoxypyrazines, demonstrating recoveries of 52.9% for 3-isobutyl-2-methoxypyrazine from spiked wine with a detection level of 1.2 µg/L. acs.org While GC is often preferred for its sensitivity with volatile compounds, HPLC can be a useful tool, particularly in laboratories where GC-MS is not available. nih.govmdpi.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is the definitive method for both the identification and quantification of this compound. nih.govresearchgate.net MS provides high molecular specificity and sensitivity, which are essential for dealing with the low concentrations and complex chemical environment of wine and food samples. researchgate.net

Identification is achieved by comparing the mass spectrum of a chromatographic peak—a unique pattern of mass-to-charge (m/z) fragments—with that of an authentic standard or a reference library. researchgate.net For quantification, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) are used. nih.gov These methods involve monitoring only specific, characteristic ions of the target analyte, which dramatically increases sensitivity and selectivity by filtering out background noise from the matrix.

For SBMP, a GC-MS/MS method was developed that allowed for detection at sub-aroma threshold concentrations. mdpi.com The validation of this method showed excellent linearity (R² > 0.999) and recoveries between 94.3% and 101.3% for SBMP in various wine types. mdpi.com The limit of detection for SBMP was established at the sub-ng/L level, demonstrating the extreme sensitivity of modern MS techniques. mdpi.comnih.gov

Table 3: Comparison of Advanced GC-MS Techniques for SBMP Analysis

| Technique | Detection Level | Application Note |

|---|---|---|

| H/C MDGC-MS (SIM) | Parts per billion (ppb) | Sufficient for higher concentration analysis. nih.gov |

| H/C MDGC-MS/MS | Parts per trillion (ppt) | Necessary for ultra-trace level analysis. nih.gov |

| GC×GC-TOFMS | Parts per trillion (ppt) | Provides high sensitivity and comprehensive sample analysis. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, the compound is first volatilized and separated from other components in a sample as it passes through a long, narrow capillary column. sigmaaldrich.com The choice of column, often with a non-polar or semi-polar stationary phase, is crucial for resolving the analyte from interfering matrix components. nih.govopenagrar.de Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.

The NIST Chemistry WebBook provides fundamental data for this compound, including its chemical formula (C₁₀H₁₆N₂O) and molecular weight (180.25 g/mol ), which are foundational for any MS-based analysis. nih.govnist.gov Techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are frequently employed for sample preparation, allowing for the pre-concentration of volatile pyrazines from a sample matrix before introduction into the GC-MS system. mdpi.comscispace.com This enhances sensitivity, which is crucial given the extremely low sensory detection thresholds of many pyrazines. mdpi.comresearchgate.net

Upon ionization, the molecule will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 180). The primary fragmentation pathways for alkyl-methoxy-pyrazines involve cleavages at the alkyl and methoxy (B1213986) substituents.

Loss of the sec-Butyl Group: A common fragmentation is the cleavage of the C-C bond between the pyrazine (B50134) ring and the sec-butyl group. This results in the loss of a C₄H₉ radical (57 Da), leading to a prominent fragment ion.

Benzylic-type Cleavage: The most characteristic fragmentation for many alkylpyrazines is the alpha-cleavage of the alkyl side chain. For the sec-butyl group, this involves the loss of an ethyl radical (C₂H₅•, 29 Da), resulting in a stable, resonance-delocalized cation. This is often the base peak in the spectrum.

Loss of Methoxy Group: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da) or a neutral methoxy radical (•OCH₃, 31 Da).

Loss of Propylene (B89431): A McLafferty-type rearrangement can also occur, leading to the loss of a neutral alkene, such as propylene (C₃H₆, 42 Da), from the sec-butyl group.

Based on the analysis of its close isomer, 2-sec-butyl-3-methoxypyrazine (B29486), key fragment ions are expected at m/z 151 (loss of an ethyl group) and 124 (further loss of HCN or other small fragments). openagrar.de A similar pattern would be anticipated for this compound.

Table 1: Predicted Key Mass Fragments for this compound in GC-EI-MS

| m/z (Mass-to-Charge Ratio) | Predicted Lost Fragment | Description |

| 180 | - | Molecular Ion (M⁺•) |

| 165 | •CH₃ | Loss of a methyl radical from the methoxy group |

| 151 | •C₂H₅ | Alpha-cleavage within the sec-butyl group |

| 123 | •C₄H₉ | Loss of the entire sec-butyl group |

For highly sensitive and selective quantification, especially in complex matrices like wine or food, tandem mass spectrometry (MS/MS) is employed, most commonly in the Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov MRM, also known as Selected Reaction Monitoring (SRM), provides a significant enhancement in signal-to-noise ratio compared to single-quadrupole selected ion monitoring (SIM). mdpi.comresearchgate.net

The technique involves two stages of mass filtering. First, a specific precursor ion (typically the molecular ion, M⁺•, or a major fragment ion) of the target analyte is selected in the first quadrupole (Q1). This ion is then passed into a collision cell (Q2), where it is fragmented through collision-induced dissociation (CID). Finally, the third quadrupole (Q3) is set to monitor only for a specific, characteristic fragment ion (product ion). nih.govresearchgate.net This precursor-to-product ion "transition" is highly specific to the target compound, effectively filtering out chemical noise from co-eluting matrix components. researchgate.net

Research on related methoxypyrazines, such as 2-sec-butyl-3-methoxypyrazine (SBMP) and 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), has established optimized MRM transitions that allow for quantification at the nanogram per liter (ng/L) level. researchgate.netnih.gov For this compound, similar transitions would be developed by first identifying its stable precursor ion (e.g., m/z 181, [M+H]⁺ in chemical ionization, or m/z 180 in EI) and then identifying its most intense and specific product ions.

Table 2: Representative MRM Transitions for Quantification of Methoxypyrazines

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application Notes |

| 2-sec-Butyl-3-methoxypyrazine (SBMP) | 167 | 125 | Used for quantification in wine analysis. nih.gov |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | 167 | 125 | Commonly monitored pyrazine in grapes and wine. researchgate.netnih.gov |

| 2-Isopropyl-3-methoxypyrazine (IPMP) | 153 | 138 | Key aroma compound in various foods and beverages. mdpi.comnih.gov |

| Predicted for Target Compound | 181 | 125 | Hypothetical transition based on expected fragmentation. |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides an alternative and powerful approach for the unambiguous identification of this compound. longdom.org Unlike nominal mass instruments (like most quadrupole-based systems), which measure mass to the nearest integer, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) can measure m/z values to three or four decimal places with high accuracy (typically < 5 ppm). longdom.org

This capability is crucial for determining the elemental formula of an unknown or confirming the identity of a known compound. For example, the exact mass of this compound (C₁₀H₁₆N₂O) is 180.1263 Da. nih.gov An HRMS instrument could measure the ion at, for instance, 180.1261 Da. This high mass accuracy allows for the confident exclusion of other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas) that might be present in the sample, thereby greatly increasing the certainty of identification. This is particularly useful when authentic reference standards are unavailable for comparison. nih.gov

Hyphenated Techniques in Aroma Profiling

To fully understand the sensory impact of this compound, mass spectrometry is often coupled with other specialized techniques that provide complementary information on its aromatic character and facilitate its isolation for further study.

Gas Chromatography-Olfactometry (GC-O) is a powerful bioassay that directly links the chemical information from the GC with human sensory perception. In a GC-O system, the effluent from the gas chromatography column is split, with one portion directed to a standard detector (like an MS or FID) and the other to a sniffing port. A trained panelist sniffs the effluent and records the time and description of any detected odors.

When a compound is identified as a key aroma component, it may be necessary to isolate it in a pure form for further structural confirmation (e.g., by Nuclear Magnetic Resonance, NMR) or for use in sensory reconstitution studies. Preparative Gas Chromatography (Prep-GC) is a technique used for this purpose. oup.com

Prep-GC operates on the same principles as analytical GC but utilizes wider-bore columns capable of handling larger sample volumes. As the target compound elutes from the column, it is collected in a cooled trap. This process can be repeated over multiple injections to accumulate a sufficient quantity of the purified analyte. Studies on related pyrazines have successfully used micropreparative techniques to collect nanogram to microgram quantities from complex mixtures for definitive identification. oup.comnih.gov This isolation is often the final step in confirming the structure of a novel or important flavor compound.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate and concentrate this compound from interfering matrix components.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. mdpi.com

For the analysis of alkylmethoxypyrazines, including the sec-butyl variant, various fiber coatings have been investigated to achieve optimal extraction efficiency. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are frequently reported to provide the best results, especially in alcoholic matrices like wine. vt.eduresearchgate.net This technique is favored for its simplicity, automation potential, and high sensitivity, which is essential for detecting the low concentrations typical of this pyrazine. mdpi.comnih.gov

The complexity of different matrices necessitates the development of optimized and sometimes matrix-specific extraction protocols.

Grapes and Wines: In wine analysis, a common interference is ethanol (B145695), which can decrease the extraction efficiency of the SPME fiber. vt.edu To mitigate this, a preliminary distillation step of the wine sample, after acidification to approximately pH 0.5, can be employed to remove ethanol and other volatile interferences before proceeding with HS-SPME. nih.govresearchgate.net For grapes, a homogenization step, such as bead-milling of the whole berries with a deuterated internal standard, is used to release the analyte from the solid matrix prior to HS-SPME analysis. nih.gov

Alternative Sorptive Techniques: Besides HS-SPME, other methods like stir-bar sorptive extraction (SBSE) and headspace sorptive extraction (HSSE) have been validated and compared for methoxypyrazine analysis. researchgate.net SBSE, in particular, has been shown to offer very low detection limits (below 0.08 ng/L) for alkyl-methoxypyrazines in wine. researchgate.net

General Food Matrices: Alkylmethoxypyrazines are key aroma components in vegetables like bell peppers, peas, and asparagus. tesisenred.net While specific methods for this compound in coffee are less detailed in the available literature, the principles of HS-SPME and other optimized extraction techniques used for grapes and wine are broadly applicable to other complex food and beverage matrices.

Optimization of Analytical Parameters

To achieve the highest sensitivity and accuracy, analytical parameters for extraction and analysis must be carefully optimized.

The chemical composition of the sample matrix significantly affects the partitioning of the analyte into the headspace and its subsequent extraction.

Ethanol: In wine matrices, the concentration of ethanol has a pronounced effect. An increase in ethanol content from 0% to 20% (v/v) leads to an exponential decrease in the recovery of methoxypyrazines during HS-SPME. vt.edu

pH: The pH of the sample is another critical factor. As nitrogen-containing basic compounds, pyrazines become significantly ionized in highly acidic conditions, which reduces their volatility. vt.edu Studies have shown an extensive loss of analytes in the headspace at a pH below 2. vt.edu Conversely, adjusting the pH can be used to suppress the volatility of certain interfering compounds.

Phenolics: Investigations into the effect of selected phenolic compounds on the headspace concentration of alkylmethoxypyrazines have shown no measurable impact. vt.edu

Ionic Strength: The addition of salt, such as sodium chloride (NaCl), to the sample is a common strategy to increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of the analyte and promotes its transfer to the headspace, thereby increasing extraction efficiency. The addition of 30% (w/v) NaCl has been shown to yield the highest analyte recoveries with DVB/Carboxen™/PDMS fibers. vt.edu

Table 1: Influence of Matrix Components on Alkylmethoxypyrazine Recovery

| Matrix Component | Effect on Recovery | Optimal Condition/Observation | Citation |

| Ethanol | Exponential Decrease | Lower ethanol content improves recovery. | vt.edu |

| pH | Reduced volatility at low pH | Extensive analyte loss observed below pH 2. | vt.edu |

| Phenolics | No measurable impact | --- | vt.edu |

| Ionic Strength (Salt) | Increased Recovery | 30% (w/v) NaCl addition enhances extraction. | vt.edu |

Extraction time and temperature are interdependent parameters that must be co-optimized for HS-SPME. Higher temperatures can increase the volatility of the analyte but may also affect the stability of the SPME fiber and the analyte itself.

Studies have shown that for DVB/Carboxen™/PDMS fibers, an extraction temperature of 50°C for 30 minutes results in the highest recoveries of alkylmethoxypyrazines. vt.edu Other methods have found optimal temperatures to be between 30°C and 45°C for a 30-minute extraction. researchgate.net In another study focusing on grape analysis, good accuracy was achieved with a shorter 10-minute extraction at a higher temperature of 80°C, though sensitivity continued to increase with extraction times up to 140 minutes. nih.gov This highlights that the optimal conditions can vary depending on the specific matrix and analytical objective (e.g., high throughput vs. maximum sensitivity).

Table 2: Examples of Optimized HS-SPME Time and Temperature

| Fiber Type | Matrix | Temperature (°C) | Time (min) | Outcome | Citation |

| DVB/CAR/PDMS | Synthetic Wine | 50 | 30 | Highest analyte recoveries. | vt.edu |

| PDMS | Synthetic Wine | 35 | 30 | Lower analyte recoveries. | vt.edu |

| DVB/CAR/PDMS | Red Wine | 40 | 30 | Rapid and automated method. | researchgate.net |

| DVB/CAR/PDMS | Grape Homogenate | 70 | 18 | Optimized for GC-MS analysis. | mdpi.com |

| Not specified | Grape Homogenate | 80 | 10 | Good accuracy for routine analysis. | nih.gov |

Spectroscopic Characterization (e.g., NMR Spectroscopy for Structural Elucidation)

While chromatographic techniques coupled with mass spectrometry (MS) are the primary tools for the quantification of this compound, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for the unambiguous structural elucidation of the molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (C₁₀H₁₆N₂O), ¹H NMR would reveal the chemical shift, integration, and splitting patterns for the protons of the sec-butyl group, the methoxy group, the methyl group on the pyrazine ring, and the lone proton on the pyrazine ring. Similarly, ¹³C NMR would identify the number and chemical environment of all carbon atoms in the molecule. Although specific, published NMR spectral data for this compound is not widely available in reviewed literature, the technique remains the definitive method for confirming the precise isomeric structure.

Mass spectrometry, particularly when used with gas chromatography (GC-MS), provides key information through the compound's mass spectrum, which shows its molecular weight and fragmentation pattern, aiding in its identification. The nominal molecular weight of this compound is 180 g/mol . nist.govnih.gov

Ecological and Biological Occurrence and Distribution

Presence in Plant Species

While a variety of methoxypyrazines are known to be present in the plant kingdom, the distribution of 3-(sec-butyl)-2-methoxy-5-methylpyrazine appears to be more specific.

Current scientific literature does not extensively report the presence of this compound in Vitis vinifera (grape berries and wines). While other methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), are well-documented and known to contribute to the vegetative or "green" aromas in certain wine grape varieties like Cabernet Sauvignon, Cabernet Franc, and Merlot, the same cannot be definitively stated for this compound based on available research. researchgate.net

The occurrence of this compound in a range of common vegetables is not widely documented in scientific studies. Many vegetables are known to contain other methoxypyrazines that contribute to their characteristic aromas; for instance, IBMP is a key aroma compound in green bell peppers. adelaide.edu.au However, specific identification of this compound in peas, asparagus, tomatoes, potatoes, lettuce, beans, beetroot, green pepper bell, and sponge gourd is not consistently reported.

One notable exception is its identification in the volatile extract of the root of Panax ginseng (Korean ginseng). researchgate.netscribd.com This finding suggests a potential role for this compound in the characteristic aroma profile of this medicinal plant.

Research on the factors influencing the concentration of methoxypyrazines in plants has largely centered on more abundant derivatives like IBMP. For these compounds, it is known that variety, maturation stage, climate, soil type, and light exposure play crucial roles in their biosynthesis and degradation. researchgate.net For example, increased sun exposure on grape clusters is generally correlated with a decrease in IBMP concentrations. However, specific research detailing how these factors directly influence the concentration of this compound in plants is limited.

Occurrence in Microorganisms and Microbial Ecosystems

The production of this compound has been more definitively established in the microbial world, where it contributes to the volatile profiles of specific bacterial cultures.

Several studies have identified bacteria capable of producing this compound. Notably, this compound has been identified as a metabolite in cultures of Cedecea davisae. adelaide.edu.auasm.orgnih.govasm.orgnih.govresearchgate.net Additionally, it has been detected in cultures of certain Serratia species, including Serratia rubidaea. asm.orgnih.govasm.orgnih.govresearchgate.net The production of this pyrazine (B50134) derivative by these bacteria highlights the role of microorganisms in generating potent aroma compounds in various environments.

Table 1: Bacterial Cultures Identified as Producers of this compound

| Bacterial Species | Reference |

| Cedecea davisae | adelaide.edu.auasm.orgnih.govasm.orgnih.govresearchgate.net |

| Serratia rubidaea | asm.orgnih.govasm.orgnih.govresearchgate.net |

Detection in Animal Systems

The presence of this compound has been identified in specific animal contexts, particularly in relation to chemical signaling and symbiotic microbial relationships.

Symbiotic Relationships (e.g., Skin Bacteria in Frogs)

A significant occurrence of this compound is documented in the context of a symbiotic relationship between bacteria and amphibians. Research on the South American tree frog, Boana prasina, has shown that this compound is a key component of the volatile chemical profile of its skin secretions. pnas.orgamphibiaweb.org

The origin of this pyrazine has been traced to a symbiotic bacterium, a strain of Pseudomonas sp., isolated from the frog's skin. pnas.org This bacterium is present in nearly all examined individuals from different locations and is retained even in captive conditions, indicating a stable symbiotic association. pnas.org

| Abbreviation | Compound Name | Presence in Sex |

|---|---|---|

| MOP 1 | 2-Isopropyl-3-methoxypyrazine | Male & Female |

| MOP 2 | 3-Isopropyl-2-methoxy-5-methylpyrazine | Male & Female |

| MOP 3 | 2-sec-Butyl-3-methoxypyrazine (B29486) | Male (Major) & Female (Minor) |

| MOP 4 | 3-sec-Butyl-2-methoxy-5-methylpyrazine | Male & Female |

Dynamics in Processed Food Products

The formation and concentration of pyrazines are significant in determining the flavor and aroma of many processed foods. These compounds are often associated with roasted, toasty, and nutty notes.

Formation in Heat-Processed Foods (e.g., Maillard Reaction)

Pyrazines are characteristic volatile compounds formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. nih.govresearchgate.net This non-enzymatic browning process is responsible for the desirable flavors in a wide range of foods, including baked goods, roasted coffee, and cooked meat. researchgate.netnih.gov The specific type of amino acid and sugar involved, along with factors like temperature and pH, influences the profile of pyrazines produced. nih.gov

While the Maillard reaction is a well-established pathway for the general formation of pyrazines, the available scientific literature does not provide specific details on the formation of this compound through this mechanism in heat-processed foods.

Levels in Fermented and Roasted Products

The presence of this compound has been linked to microbial activity, which is relevant to fermented products. Certain bacterial strains have been identified as producers of this specific pyrazine. This microbial production pathway is distinct from the heat-induced Maillard reaction. researchgate.net

Research has shown that specific bacteria can synthesize this compound, suggesting it could be a potential flavor component in fermented foods where these microorganisms are present. For instance, some strains of Serratia and Cedecea are known to produce it. researchgate.net

| Bacterial Genus/Species | Associated Pyrazines Produced |

|---|---|

| Cedecea davisae | Major: 3-sec-Butyl-2-methoxypyrazine. Also produces 3-sec-Butyl-2-methoxy-5-methylpyrazine. |

| Serratia strains (e.g., S. rubidaea, S. odorifera) | Major: 3-Isopropyl-2-methoxy-5-methyl-pyrazine. Some strains also produce 3-sec-Butyl-2-methoxy-5-methylpyrazine. |

Regarding roasted products, while pyrazines as a class are fundamental to the aroma of roasted coffee, specific data on the levels of this compound in these products are not detailed in the provided search results. nih.gov Studies on green coffee have identified the related isomer, 3-sec-butyl-2-methoxypyrazine, but not the 5-methyl variant that is the subject of this article. researchgate.netnih.gov

Changes During Post-Harvest Processing (e.g., Coffee Drying)

Post-harvest processing, particularly roasting, dramatically alters the chemical composition of food products like coffee beans, leading to the generation of a complex array of volatile compounds, including numerous pyrazines. nih.govsandiego.edu The intensity and duration of the roast have a significant impact on the final flavor profile, with the concentrations of different furans, pyrroles, and pyrazines changing as the roast progresses. sandiego.edu

For example, studies have shown that concentrations of certain volatile chemicals increase or decrease significantly with the intensity of the roasting conditions. sandiego.edu However, the literature available from the searches does not provide specific data tracking the concentration changes of this compound during post-harvest stages such as drying, fermentation, or roasting of coffee beans.

Biological Activities and Mechanistic Studies of 3 Sec Butyl 2 Methoxy 5 Methylpyrazine

Olfactory and Sensory Impact

The sensory perception of 3-(sec-butyl)-2-methoxy-5-methylpyrazine and related alkyl-methoxypyrazines is characterized by potent and distinctive aromas. These compounds are known for their extremely low odor detection thresholds, allowing them to significantly influence the aromatic profile of various natural products, foods, and beverages even at trace concentrations.

Contribution to Characteristic "Green," "Vegetal," and "Herbaceous" Aromas

While direct sensory data for this compound is specific to potato-like odors, its close structural relatives, particularly 3-alkyl-2-methoxypyrazines (MPs), are renowned for their contribution to "green," "vegetal," and "herbaceous" aromas. nih.govthegoodscentscompany.com For instance, 2-sec-butyl-3-methoxypyrazine (B29486) is described as having a musty, green, vegetative, and peppery scent. thegoodscentscompany.com These compounds are key contributors to the characteristic green and bell pepper notes in many vegetables and are also found in numerous grape varieties, including Cabernet Sauvignon and Sauvignon Blanc. nih.govvt.edu In wine, while a certain level of these green notes can be considered part of the varietal character, excessive concentrations are often associated with unripe grapes and can be perceived as a quality defect. nih.govtdx.cat The intensity and description of the aroma can change with concentration; for example, 2-isobutyl-3-methoxypyrazine (B1223183) can be perceived as musty at low levels, evolving to green pepper and then leafy as the concentration increases. nih.govmdpi.com

Role in "Earthy," "Musty," and "Potato-like" Odors

Research has specifically implicated this compound in "potato-like" odors. A 1985 study identified this compound as one of the pyrazines produced by certain strains of Serratia and Cedecea bacteria, which are responsible for a distinct potatolike odor in cultures. researchgate.net This finding directly links the compound to this specific sensory attribute.

Related methoxypyrazines are also strongly associated with earthy and musty aromas. For example, 2-methoxy-3,5-dimethylpyrazine (B149192) has been identified as the compound responsible for a "fungal must" taint in wine corks. researchgate.net The closely related 3-sec-butyl-2-methoxypyrazine is described as having musty, earthy, and potato-like notes. thegoodscentscompany.com In coffee, a high concentration of alkyl-methoxypyrazines is a primary cause of the "potato taste defect" (PTD), an off-flavor that significantly degrades quality. researchgate.netresearchgate.netnih.gov While 3-isopropyl-2-methoxypyrazine is often the main indicator of PTD, other pyrazines, including 3-sec-butyl-2-methoxypyrazine, are known to contribute to this earthy, raw potato-like off-flavor. researchgate.netnih.gov

Select a compound to see its associated aroma descriptors.

| Compound | Associated Aroma Descriptors | Reference |

|---|---|---|

| This compound | Potatolike | researchgate.net |

| 3-sec-Butyl-2-methoxypyrazine | Musty, green, vegetative, nutty, peppery, potato-like, earthy | thegoodscentscompany.comresearchgate.net |

| 3-Isobutyl-2-methoxypyrazine | Green bell pepper, vegetative, peasy, musty, leafy | nih.govtdx.catmdpi.comnih.gov |

| 2-Methoxy-3,5-dimethylpyrazine | Fungal must, corky, herbaceous, dusty | researchgate.net |

Enantiomeric Specificity in Olfactory Receptor Interactions (for related methoxy-sec-butyl pyrazines)

The biosynthesis of alkyl-methoxypyrazines is believed to originate from natural amino acids, which suggests that these compounds may exist as specific enantiomers in nature. Research into the enantiomeric distribution of the closely related 3-sec-butyl-2-methoxypyrazine (SBMP) has confirmed this hypothesis. Using advanced analytical techniques such as heart-cut multidimensional gas chromatography (H/C MDGC) and comprehensive two-dimensional gas chromatography (GCxGC), studies have successfully separated the enantiomers of SBMP. nih.gov

Investigations across a range of natural sources, including various vegetables, lady beetles (Coccinellidae family), and grapevines (Vitis vinifera), revealed the exclusive presence of the (S)-enantiomer of 3-sec-butyl-2-methoxypyrazine. nih.gov The consistent finding of only (S)-SBMP supports the theory of a stereospecific biosynthetic pathway from natural amino acid precursors. nih.gov This enantiomeric purity is significant for olfactory perception, as it is well-established that different enantiomers of a chiral odorant can elicit different scent characteristics and intensities due to specific interactions with olfactory receptors. While specific receptor binding studies for SBMP enantiomers were not detailed, the identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, which is competitively inhibited by other bell-pepper odorants, suggests that such specific interactions are critical for the perception of this class of compounds. nih.gov

Impact on Food Quality and Defects (e.g., Wine, Coffee Potato Taste Defect)

The presence of 3-alkyl-2-methoxypyrazines, including the sec-butyl variants, can have a dual impact on food quality, acting as either a positive contributor to varietal aroma or a source of detrimental off-flavors, largely dependent on their concentration.

Wine: In wine, particularly in varieties like Cabernet Sauvignon, Merlot, and Sauvignon Blanc, methoxypyrazines contribute characteristic "vegetative" or "green bell pepper" notes. nih.govtdx.cat At low concentrations, these can be considered an integral part of the wine's complex flavor profile. tdx.cat However, when concentrations become too high—often due to factors like insufficient grape ripeness or excessive sun exposure—these aromas become overpowering and are considered a significant quality defect, masking fruitier notes. nih.govtdx.cat The sensory threshold for 2-isobutyl-3-methoxypyrazine in red wine is estimated to be around 15 ng/L, beyond which the green character becomes pronounced. nih.govresearchgate.net While the concentration of 3-sec-butyl-2-methoxypyrazine in wine is generally low, its potent nature means it can still influence the aroma. tdx.cat

Coffee: In the coffee industry, methoxypyrazines are directly linked to the "potato taste defect" (PTD), a severe off-flavor that renders green coffee beans unusable. researchgate.netresearchgate.net This defect imparts a raw potato or "peasy" aroma to the brewed coffee. researchgate.netresearchgate.net Studies have identified 3-alkyl-2-methoxypyrazines, including 3-isobutyl-2-methoxypyrazine, 3-isopropyl-2-methoxypyrazine, and 3-sec-butyl-2-methoxypyrazine, as the chemical culprits. researchgate.netnih.gov While IPMP is often the primary marker for the defect, sBMP also contributes to the undesirable flavor profile. researchgate.net The defect has been associated with microbial production of these pyrazines following insect damage to the coffee cherries. researchgate.net

Potato: The term "potato-like" odor is fitting, as methoxypyrazines are naturally occurring in potatoes and contribute to their characteristic earthy aroma. researchgate.netthegoodscentscompany.com The compound this compound itself has been identified as a product of bacterial activity that generates a potatolike odor. researchgate.net

Broader Biological Functions of Pyrazine (B50134) Derivatives

The pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities. mdpi.comtandfonline.comnih.gov This has led to extensive research into synthesizing and evaluating novel pyrazine-containing compounds for various therapeutic applications.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with various synthesized compounds showing activity against a broad spectrum of pathogens. mdpi.comnih.gov

Antibacterial Activity: Numerous studies have highlighted the antibacterial effects of pyrazine derivatives. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One compound in this series exhibited potent antibacterial activity comparable to the first-line antibiotic ampicillin, with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. mdpi.com Other research has fused pyrazine with other heterocyclic structures, such as pyrazole, to create hybrids with significant action against various bacterial strains. medwinpublishers.commedwinpublishers.com

Antifungal Activity: The antifungal properties of pyrazine derivatives are also well-documented. tandfonline.comnih.gov Studies on pyrazine analogs of chalcones have shown that certain nitro-substituted derivatives exhibit in vitro activity against Trichophyton mentagrophytes comparable to the antifungal drug fluconazole. nih.gov Fused heterocyclic systems, such as pyrazolo-pyridazine derivatives, have also yielded compounds with potent antifungal activity. medwinpublishers.commedwinpublishers.com